6,7-Dihydroxy-2-methyl-4-oxo-4H-1-benzopyran-3-carbonyl chloride
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Overview
Description
6,7-Dihydroxy-2-methyl-4-oxo-4H-chromene-3-carbonyl chloride is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in various plants and have been extensively studied for their medicinal properties .
Preparation Methods
The synthesis of 6,7-Dihydroxy-2-methyl-4-oxo-4H-chromene-3-carbonyl chloride typically involves the conversion of 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt, followed by reaction with 3-chloropentane-2,4-dione . This method is efficient and yields the desired compound under controlled conditions. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6,7-Dihydroxy-2-methyl-4-oxo-4H-chromene-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
6,7-Dihydroxy-2-methyl-4-oxo-4H-chromene-3-carbonyl chloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, perfumes, and other industrial products.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-2-methyl-4-oxo-4H-chromene-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to interact with various cellular proteins and enzymes .
Comparison with Similar Compounds
6,7-Dihydroxy-2-methyl-4-oxo-4H-chromene-3-carbonyl chloride is unique due to its specific functional groups and biological activities. Similar compounds include:
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Used in the synthesis of various derivatives with biological activities.
Rubrofusarin: A compound with similar structural features and biological activities.
These compounds share some similarities in their chemical structure and biological activities but differ in their specific applications and properties.
Properties
CAS No. |
87164-30-5 |
---|---|
Molecular Formula |
C11H7ClO5 |
Molecular Weight |
254.62 g/mol |
IUPAC Name |
6,7-dihydroxy-2-methyl-4-oxochromene-3-carbonyl chloride |
InChI |
InChI=1S/C11H7ClO5/c1-4-9(11(12)16)10(15)5-2-6(13)7(14)3-8(5)17-4/h2-3,13-14H,1H3 |
InChI Key |
KAMKJYVRSAMJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=C(C=C2O1)O)O)C(=O)Cl |
Origin of Product |
United States |
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